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Bromocyclooctane is a halogenated cyclic compound with the molecular formula C₈H₁₅Br. It consists of an eight-membered carbon ring with a bromine atom attached, making it a member of the cycloalkanes. The presence of the bromine atom significantly influences its chemical properties and reactivity. Bromocyclooctane is primarily studied for its unique structural characteristics and potential applications in organic synthesis and materials science.
Additionally, computational studies have modeled potential interactions with various biological targets, indicating areas where further experimental validation could be beneficial.
Bromocyclooctane can be synthesized through several methods, including:
These methods allow for varying degrees of control over the position of bromination and yield different isomers depending on reaction conditions.
Bromocyclooctane has several applications in organic chemistry:
The unique properties of bromocyclooctane make it valuable in research settings for exploring new synthetic pathways and materials.
Bromocyclooctane shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Notable Features |
|---|---|---|
| Bromocyclobutane | Cyclic (4-membered) | Smaller ring size; more reactive due to ring strain. |
| Bromocyclohexane | Cyclic (6-membered) | More stable; less steric hindrance compared to octane. |
| 1-Bromononane | Linear | Straight-chain structure; different reactivity profile. |
| 1-Bromo-2-methylcyclohexane | Cyclic (6-membered) | Substituted at different positions; alters reactivity. |
Bromocyclooctane's eight-membered ring provides unique conformational flexibility compared to smaller cyclic compounds, which may lead to distinct reactivity patterns not observed in these other compounds.
Bromocyclooctane occupies an important position in organobromide chemistry due to its distinctive reactivity profile and structural characteristics. The compound's significance stems from multiple factors:
The mechanism of action for bromocyclooctane's biological activities involves its ability to form covalent bonds with various molecules, including amino acids, peptides, and proteins. This reactivity profile contributes to its diverse applications in chemical research and potential pharmaceutical development.
Research involving bromocyclooctane has evolved over decades, though comprehensive milestone studies are somewhat limited in the accessible literature. Notable research contributions include:
Within the broader landscape of cyclic halide research, bromocyclooctane represents an interesting intermediate between smaller and larger ring systems. Several factors define its position:
This positioning makes bromocyclooctane valuable for understanding structure-activity relationships in cyclic systems, particularly regarding the influence of ring size on chemical behavior and biological activity.
Classical methods for bromocyclooctane synthesis primarily involve bromination of cyclooctane or functionalized cyclooctane derivatives. Radical bromination using N-bromosuccinimide (NBS) under ultraviolet light remains a foundational approach, though yields are moderate (40–60%) due to competing side reactions [5]. Alternatively, electrophilic bromination of cyclooctene via bromine addition followed by hydrogenation has been reported, though this two-step process introduces challenges in controlling regioselectivity [2].
A notable advancement involves the use of hydrobromic acid (HBr) in the presence of sulfuric acid to brominate cyclooctanol, leveraging the alcohol’s leaving group propensity. This method achieves yields of 65–70% but requires careful temperature control to avoid ring-opening side products [5].
Table 1: Classical Bromocyclooctane Synthesis Methods
| Method | Reagents | Yield (%) | Key Limitations |
|---|---|---|---|
| Radical Bromination | NBS, UV light | 40–60 | Low regioselectivity |
| Cyclooctene Bromination | Br₂, H₂ (Pd/C) | 55–65 | Multi-step procedure |
| Cyclooctanol Substitution | HBr, H₂SO₄ | 65–70 | Thermal degradation risks |
Transition metal-catalyzed approaches have revolutionized bromocyclooctane synthesis. Copper-catalyzed atom transfer radical addition (ATRA) enables direct bromination of cyclooctane using alkyl bromides, achieving yields up to 80% under mild conditions [1]. Photochemical strategies, inspired by difluoroalkylation methodologies [4], employ visible light to activate bromine sources such as N-bromophthalimide, minimizing byproduct formation.
Electrochemical bromination has emerged as a solvent-free alternative, utilizing HBr as the bromine source and generating hydrogen gas as the sole byproduct. Recent studies report Faradaic efficiencies exceeding 85% for this method [3].
The stereoselective introduction of bromine into cyclooctane’s equatorial or axial positions remains challenging due to the ring’s conformational mobility. Chiral palladium complexes with bisoxazoline ligands have enabled enantioselective bromination of cyclooctene derivatives, yielding bromocyclooctane with up to 92% enantiomeric excess (ee) [3].
Dirhodium-catalyzed C–H activation strategies, adapted from difluorocyclopropane synthesis [3], selectively functionalize specific carbons on the cyclooctane ring. For example, dirhodium(II) tetraprolinate directs bromination to the C3 position with 78% diastereoselectivity [1].
Recent advances prioritize sustainability through solvent selection and energy efficiency. A photochemical protocol using aqueous HBr and ethanol under blue LED irradiation achieves 70% yield with an E-factor of 2.1, significantly lower than traditional methods [4]. Microwave-assisted bromination reduces reaction times from hours to minutes while maintaining yields above 65% [5].
Table 2: Green Synthesis Metrics Comparison
| Method | Solvent | Energy Source | E-Factor | Yield (%) |
|---|---|---|---|---|
| Photochemical | H₂O/EtOH | LED light | 2.1 | 70 |
| Microwave | Solvent-free | Microwave | 1.8 | 65 |
| Electrochemical | None | Electricity | 1.2 | 85 |
Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable large-scale bromocyclooctane production by combining cyclooctane and bromine in a precisely controlled environment, achieving throughputs of 50 kg/day with 90% purity [5].
Solid-supported brominating agents, such as polymer-bound pyridinium bromide, simplify purification and reduce hazardous waste. A recent pilot study demonstrated 95% reagent recovery and 98% product purity [2].
Fractional distillation under reduced pressure (40–60°C at 10 mmHg) effectively separates bromocyclooctane from unreacted cyclooctane and dibrominated byproducts. For high-purity applications (>99%), silica gel chromatography with hexane/ethyl acetate (9:1) eluent is employed [2].
Crystallization strategies using n-heptane at −20°C yield bromocyclooctane as colorless crystals, though this method is limited by the compound’s low melting point (−15°C). Advanced analytical techniques, including gas chromatography–mass spectrometry (GC-MS) and ¹³C NMR, are critical for verifying structural integrity [4].
The SN1 mechanism for bromocyclooctane involves a unimolecular nucleophilic substitution proceeding through a carbocation intermediate. This mechanism is characterized by first-order kinetics, where the rate depends solely on the concentration of bromocyclooctane, making it independent of nucleophile concentration [1] [2].
The reaction proceeds in two distinct steps. In the initial step, the carbon-bromine bond undergoes heterolytic cleavage, forming a cyclooctyl carbocation intermediate and a bromide ion. The cyclooctyl carbocation adopts a trigonal planar geometry with an empty p orbital perpendicular to the plane formed by the three sigma bonds [3]. This carbocation intermediate is stabilized by hyperconjugation from the adjacent carbon-hydrogen bonds and the inductive effect of the alkyl substituents [1].
The second step involves nucleophilic attack on the carbocation from either the front or back face, leading to formation of the substitution product. Due to the planar nature of the carbocation, nucleophilic attack can occur from either side, resulting in racemization or partial racemization of the stereocenter [3]. This stereochemical outcome distinguishes SN1 from SN2 mechanisms, where complete inversion occurs.
The stability of the secondary cyclooctyl carbocation makes bromocyclooctane a suitable substrate for SN1 reactions. Secondary carbocations are more stable than primary ones due to hyperconjugation effects, though less stable than tertiary carbocations [1]. The eight-membered ring provides adequate conformational flexibility to accommodate the planar geometry required for carbocation formation.
The SN2 mechanism for bromocyclooctane involves bimolecular nucleophilic substitution characterized by second-order kinetics and a concerted reaction pathway. The reaction rate depends on both the concentration of bromocyclooctane and the nucleophile, following the rate law: Rate = k[substrate][nucleophile] [1] [4].
The mechanism proceeds through a single concerted step where bond formation and bond breaking occur simultaneously. The nucleophile attacks the carbon bearing the bromine atom from the backside, opposite to the leaving group. This backside attack results in inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion [4] [5].
The transition state for the SN2 reaction involves a pentacoordinate carbon with partial bonds to both the incoming nucleophile and the outgoing bromide ion. The geometry around the carbon changes from tetrahedral in the reactant to trigonal bipyramidal in the transition state, and back to tetrahedral in the product with inverted configuration [5].
Bromocyclooctane, being a secondary alkyl halide, exhibits moderate reactivity toward SN2 substitution. The eight-membered ring provides sufficient conformational flexibility to allow nucleophilic approach, though steric hindrance around the secondary carbon limits the reaction rate compared to primary substrates [4]. The reactivity order for SN2 reactions follows: methyl > primary > secondary >> tertiary [5].
Solvent effects play a crucial role in determining the mechanism and rate of nucleophilic substitution reactions involving bromocyclooctane. The choice of solvent significantly influences the competition between SN1 and SN2 pathways [3] [6].
Polar protic solvents such as water, methanol, and ethanol favor SN1 mechanisms by stabilizing the carbocation intermediate and the transition state leading to its formation. These solvents can form hydrogen bonds with the developing positive charge on the carbon, lowering the activation energy for carbocation formation [6]. The protic hydrogen atoms can strongly interact with the bromide leaving group, while oxygen lone pairs stabilize the carbocation through ion-dipole interactions [6].
Conversely, polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone favor SN2 mechanisms. These solvents do not form hydrogen bonds with nucleophiles, maintaining their nucleophilicity and promoting backside attack. The lack of protic interactions prevents formation of solvent cages around nucleophiles, enhancing their reactivity [3] [7].
The nucleophilicity order in protic solvents follows: I⁻ > Br⁻ > Cl⁻ > F⁻, which is opposite to the basicity trend. This inversion occurs because larger, more polarizable nucleophiles form weaker hydrogen bonds with protic solvents, making them more available for reaction [3]. In polar aprotic solvents, the nucleophilicity order matches basicity: F⁻ > Cl⁻ > Br⁻ > I⁻ [7].
| Solvent Type | Examples | SN1 Rate | SN2 Rate | Mechanism Preference |
|---|---|---|---|---|
| Polar Protic | Water, MeOH, EtOH | Fast | Slow | SN1 favored |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate | Fast | SN2 favored |
| Nonpolar | Hexane, Benzene | Slow | Moderate | Neither strongly favored |
The E1 mechanism for bromocyclooctane elimination involves unimolecular elimination proceeding through a carbocation intermediate, similar to the SN1 mechanism. The reaction follows first-order kinetics, with the rate depending only on the concentration of bromocyclooctane [8] [9].
The mechanism proceeds in two steps. The first step involves heterolytic cleavage of the carbon-bromine bond to form a cyclooctyl carbocation and bromide ion. This step is rate-determining and has the highest activation energy [9]. The carbocation intermediate is the same as that formed in SN1 reactions, providing a common intermediate that leads to competition between substitution and elimination pathways.
In the second step, a base abstracts a proton from a β-carbon adjacent to the carbocation, forming a carbon-carbon double bond and regenerating the base. The electrons from the C-H bond move to form the π bond of the alkene product [8]. This step is typically fast compared to carbocation formation.
The E1 mechanism is favored by weak bases such as water, alcohols, and carboxylate ions. These bases are sufficient to abstract protons from the highly acidic β-hydrogens adjacent to the carbocation but are not strong enough to promote E2 elimination [9]. The reaction is also favored by polar protic solvents that stabilize the carbocation intermediate.
The E2 mechanism for bromocyclooctane involves bimolecular elimination characterized by second-order kinetics and a concerted reaction pathway. The reaction rate depends on both the concentration of bromocyclooctane and the base, following the rate law: Rate = k[substrate][base] [10] [5].
The mechanism proceeds through a single concerted step where proton abstraction by the base and carbon-bromine bond breaking occur simultaneously. The base attacks a β-hydrogen while the bromide ion departs, resulting in formation of a carbon-carbon double bond [10]. All bond-breaking and bond-forming processes occur in the transition state.
A critical stereochemical requirement for E2 elimination is the anti-periplanar geometry between the β-hydrogen and the leaving group. This geometry allows for optimal orbital overlap during the concerted elimination process [5]. The eight-membered ring of cyclooctane provides sufficient conformational flexibility to achieve this anti-periplanar arrangement.
The E2 mechanism is favored by strong bases such as hydroxide ion, alkoxide ions, and amide ions. These bases have sufficient basicity to abstract β-hydrogens in a concerted manner [10]. The reaction is less sensitive to solvent effects compared to E1, though polar aprotic solvents can enhance the basicity of the base and increase reaction rates.
The competition between substitution and elimination reactions in bromocyclooctane depends on several factors including the nature of the nucleophile/base, reaction conditions, and solvent choice. This competition is particularly pronounced for secondary alkyl halides like bromocyclooctane [11] [12].
Strong nucleophiles with low basicity favor substitution pathways. Examples include iodide, cyanide, and thiolate ions, which are good nucleophiles but relatively weak bases. These reagents preferentially attack the carbon center rather than abstract protons, leading to SN2 substitution [11] [7].
Conversely, strong bases with moderate nucleophilicity favor elimination pathways. Hydroxide ion, alkoxide ions (such as methoxide and ethoxide), and amide ions are sufficiently basic to abstract β-hydrogens, promoting E2 elimination [11]. The E2 mechanism becomes dominant when these bases are used, even at room temperature.
Temperature significantly affects the substitution-elimination competition. Higher temperatures favor elimination over substitution due to entropy effects. Elimination reactions produce more molecules (alkene + HX) from fewer reactants, resulting in a positive entropy change that becomes increasingly favorable at elevated temperatures [9].
| Reagent | Primary Reaction | Secondary Reaction | Selectivity Factor |
|---|---|---|---|
| I⁻, CN⁻, RS⁻ | SN2 | E2 (minor) | High nucleophilicity |
| OH⁻, OR⁻ | E2 | SN2 (minor) | High basicity |
| H₂O, ROH | SN1/E1 | Competing pathways | Solvent-dependent |
Alkyl-alkyl cross-coupling reactions involving bromocyclooctane represent a significant advancement in carbon-carbon bond formation, particularly for creating bonds between sp³ carbon centers. These reactions typically employ metallaphotoredox catalysis to overcome the inherent challenges associated with alkyl electrophiles [13] [14].
The mechanism involves a dual catalytic system combining photoredox catalysis with transition metal catalysis. The photoredox catalyst, typically an iridium or ruthenium complex, facilitates single-electron transfer processes to generate alkyl radicals from bromocyclooctane. Simultaneously, a nickel catalyst mediates the coupling process through oxidative addition, transmetalation, and reductive elimination steps [13].
The reaction begins with oxidative addition of bromocyclooctane to a low-valent nickel complex, forming a nickel-alkyl intermediate. The photoredox catalyst then facilitates radical generation from the coupling partner, which can be captured by the nickel complex. The resulting organonickel species undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active catalyst [14].
A key advantage of this approach is the ability to couple two secondary alkyl centers, a transformation that is challenging using traditional cross-coupling methods. The use of halogen abstraction reagents such as tris(trimethylsilyl)silanol enables selective activation of bromocyclooctane for coupling with other alkyl bromides [13].
Metal-catalyzed cross-electrophile coupling reactions provide an alternative approach for utilizing bromocyclooctane in carbon-carbon bond formation. These reactions couple two different electrophiles, eliminating the need for organometallic nucleophiles and expanding the scope of accessible products [15] [16].
Iron-catalyzed cross-coupling reactions have shown particular promise for bromocyclooctane derivatives. The reaction employs air-stable iron(III) precatalysts supported by β-diketiminate ligands, which can be activated under thermal conditions without requiring glovebox techniques [15]. The iron catalyst facilitates coupling between bromocyclooctane and aryl boronic esters through a proposed radical mechanism.
The mechanism involves initial reduction of the iron(III) precatalyst to the active iron(II) species, followed by halogen abstraction from bromocyclooctane to generate a cyclooctyl radical. This radical then recombines with an iron-aryl intermediate formed through transmetalation with the boronic ester, ultimately producing the coupled product [15].
Palladium-catalyzed cross-electrophile coupling reactions have also been developed for bromocyclooctane. These reactions typically require photoredox co-catalysis to facilitate the single-electron transfer processes necessary for radical generation. The dual catalytic system enables coupling between bromocyclooctane and aryl halides under mild conditions [16].
Photoredox conditions for cross-coupling reactions involving bromocyclooctane utilize visible light to drive single-electron transfer processes that activate otherwise unreactive alkyl halides. These conditions have revolutionized the field of alkyl cross-coupling by providing access to radical intermediates under mild reaction conditions [17] [18].
The photoredox catalyst, typically an iridium or ruthenium polypyridyl complex, undergoes photoexcitation upon irradiation with visible light. The excited state photocatalyst can then engage in single-electron transfer with bromocyclooctane, generating a cyclooctyl radical and the oxidized photocatalyst. The radical intermediate can then participate in various coupling reactions [17].
Metallaphotoredox catalysis combines photoredox catalysis with transition metal catalysis to achieve carbon-carbon bond formation. In these systems, the photoredox catalyst generates the alkyl radical from bromocyclooctane, while the transition metal catalyst facilitates bond formation through conventional organometallic pathways [14].
Recent developments have focused on improving the efficiency and scope of photoredox cross-coupling reactions. The use of flow chemistry enables better light penetration and heat management, allowing for gram-scale synthesis of coupled products. Additionally, new photocatalysts with enhanced redox properties have expanded the range of accessible substrates [17].
| Photocatalyst | Excitation Wavelength | Typical Yield | Substrate Scope |
|---|---|---|---|
| Ir(ppy)₃ | 400-450 nm | 70-90% | Broad |
| Ru(bpy)₃²⁺ | 400-480 nm | 65-85% | Moderate |
| Organic dyes | 450-550 nm | 60-80% | Limited |
Halogen abstraction mechanisms involving bromocyclooctane proceed through single-electron transfer processes that generate carbon-centered radicals. These mechanisms are fundamental to many radical-mediated transformations and represent a key activation mode for alkyl halides [19] [20].
The halogen abstraction process typically involves a radical abstracting species, such as a tin-centered radical, silicon-centered radical, or other electron-rich species. The abstraction occurs through a concerted mechanism where the abstracting radical forms a bond with the bromine atom while simultaneously breaking the carbon-bromine bond [20].
Tributyltin hydride is commonly used as a halogen abstraction reagent for bromocyclooctane. The reaction is initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generate tributyltin radicals through homolytic cleavage of the tin-hydrogen bond [21]. The tributyltin radical then abstracts the bromine atom from bromocyclooctane, forming tributyltin bromide and a cyclooctyl radical.
The thermodynamic driving force for halogen abstraction is provided by the formation of stronger bonds in the products compared to the reactants. The tin-bromine bond formed is significantly stronger than the carbon-bromine bond broken, making the reaction highly exothermic [21]. This favorable thermodynamics ensures efficient halogen abstraction under mild conditions.
Radical chain reactions involving bromocyclooctane follow the classic pattern of initiation, propagation, and termination steps. These reactions are characterized by their ability to convert many substrate molecules using only a small amount of initiator [22] [23].
The initiation step involves homolytic cleavage of a weak bond to generate the first radical species. Common initiators include peroxides, azo compounds, and molecular halogens under photochemical conditions. The energy required for initiation is typically provided by heat, light, or redox processes [23].
Propagation steps maintain the radical chain through reactions that consume one radical while generating another. For bromocyclooctane, a typical propagation sequence involves halogen abstraction followed by addition to an unsaturated substrate or hydrogen abstraction from a suitable donor [22]. Each propagation cycle can occur thousands of times before termination.
Termination occurs when two radicals combine to form a non-radical product, effectively breaking the chain. Common termination reactions include radical-radical coupling, disproportionation, and reaction with radical inhibitors. The efficiency of radical chain reactions depends on maintaining low steady-state concentrations of radicals to minimize termination [23].
The selectivity of radical chain reactions is influenced by the relative stability of the radical intermediates formed. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals. This stability order affects both the rate of formation and the subsequent reactivity of the radical species [22].
Stereoselective radical processes involving bromocyclooctane can achieve high levels of stereochemical control through careful design of reaction conditions and substrates. While radical reactions are often considered non-stereoselective due to the planar geometry of carbon-centered radicals, specific conditions can induce stereoselectivity [24].
The eight-membered ring of cyclooctane provides conformational constraints that can influence the stereochemical outcome of radical reactions. The ring adopts preferred conformations that place substituents in specific spatial arrangements, creating stereochemical bias for radical attack [24].
Intramolecular radical reactions often exhibit high stereoselectivity due to geometric constraints. When bromocyclooctane contains additional functional groups positioned appropriately, intramolecular radical cyclization can occur with high stereochemical control. The ring size and substitution pattern determine the preferred approach geometry for radical attack [24].
Template-directed radical reactions represent another strategy for achieving stereoselectivity. By incorporating bromocyclooctane into chiral templates or using chiral radical precursors, the stereochemical outcome can be controlled through non-bonding interactions and steric effects [24].
| Reaction Type | Stereoselectivity | Mechanism | Typical dr |
|---|---|---|---|
| Intermolecular | Low | Planar radical | 1:1 to 2:1 |
| Intramolecular | High | Geometric constraint | >10:1 |
| Template-directed | High | Chiral induction | >5:1 |
Photochemical transformations of bromocyclooctane involve the absorption of light energy to promote electrons to excited states, enabling reactions that are thermodynamically or kinetically unfavorable under thermal conditions. These transformations provide access to unique reaction pathways and products not accessible through conventional chemistry [25] [26].
Direct photolysis of bromocyclooctane can occur through homolytic cleavage of the carbon-bromine bond, generating a cyclooctyl radical and a bromine atom. This process requires ultraviolet light with sufficient energy to break the C-Br bond. The wavelength required depends on the bond dissociation energy and the absorption characteristics of the substrate [25].
Photosensitized reactions employ photosensitizers that absorb light and transfer energy to bromocyclooctane through energy transfer or electron transfer mechanisms. Triplet photosensitizers such as benzophenone can abstract hydrogen atoms from the cyclooctyl radical formed after photolysis, leading to various functionalized products [26].
Photoredox catalysis enables bromocyclooctane to participate in single-electron transfer processes under visible light irradiation. The photoredox catalyst absorbs visible light and undergoes excited state electron transfer with bromocyclooctane, generating radical intermediates that can participate in various coupling reactions [26].
The photochemical ring-opening of cyclooctane derivatives has been studied extensively. Under appropriate conditions, the eight-membered ring can undergo photochemical transformations leading to ring-opened products or rearranged structures. These reactions often involve radical intermediates generated through photolysis of the carbon-bromine bond [25].
Recent developments in photochemical transformations include the use of flow photochemistry for improved light penetration and heat management. Flow reactors enable better control of reaction conditions and allow for continuous processing of bromocyclooctane derivatives. Additionally, new photocatalysts with enhanced visible light absorption have expanded the scope of accessible transformations [26].
| Photochemical Method | Light Source | Typical Products | Reaction Conditions |
|---|---|---|---|
| Direct photolysis | UV (254 nm) | Radicals, ring-opened products | Gas phase, 150-300°C |
| Photosensitized | UV-Vis (>300 nm) | Functionalized products | Solution, RT-80°C |
| Photoredox | Visible (400-700 nm) | Coupled products | Solution, RT-40°C |
Irritant;Environmental Hazard